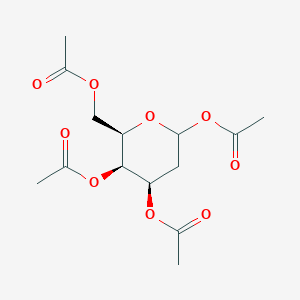
(1R,2S)-2-(3-Methoxyphenyl)cyclopropanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S)-2-(3-Methoxyphenyl)cyclopropanamine is a chiral cyclopropane derivative with a methoxyphenyl group attached to the cyclopropane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(3-Methoxyphenyl)cyclopropanamine typically involves the cyclopropanation of a suitable precursor, such as a styrene derivative, followed by the introduction of the amine group. One common method involves the use of a chiral catalyst to achieve the desired stereochemistry. The reaction conditions often include the use of a metal catalyst, such as rhodium or copper, in the presence of a chiral ligand to induce asymmetry.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using flow chemistry techniques. Flow chemistry allows for better control over reaction conditions and scalability, making it suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2S)-2-(3-Methoxyphenyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The cyclopropane ring can be reduced to form a more stable cyclopropylamine.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of (1R,2S)-2-(3-Hydroxyphenyl)cyclopropanamine.
Reduction: Formation of (1R,2S)-2-(3-Methoxyphenyl)cyclopropylamine.
Substitution: Formation of various substituted cyclopropanamines depending on the nucleophile used.
Applications De Recherche Scientifique
(1R,2S)-2-(3-Methoxyphenyl)cyclopropanamine has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (1R,2S)-2-(3-Methoxyphenyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,2S)-2-(3-Hydroxyphenyl)cyclopropanamine
- (1R,2S)-2-(3-Methoxyphenyl)cyclopropylamine
- (1R,2S)-2-(3-Methylphenyl)cyclopropanamine
Uniqueness
(1R,2S)-2-(3-Methoxyphenyl)cyclopropanamine is unique due to its specific stereochemistry and the presence of the methoxy group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C10H13NO |
|---|---|
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
(1R,2S)-2-(3-methoxyphenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C10H13NO/c1-12-8-4-2-3-7(5-8)9-6-10(9)11/h2-5,9-10H,6,11H2,1H3/t9-,10+/m0/s1 |
Clé InChI |
DRLVWPIMRZBCNJ-VHSXEESVSA-N |
SMILES isomérique |
COC1=CC=CC(=C1)[C@@H]2C[C@H]2N |
SMILES canonique |
COC1=CC=CC(=C1)C2CC2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




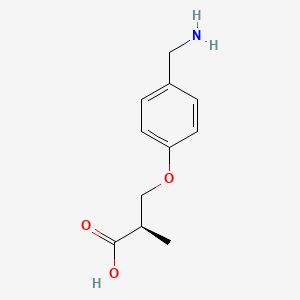
![8-Iodo-5-oxo-5H-thiazolo[3,2-a]pyridine-3-carboxylic acid](/img/structure/B12946212.png)
![6-((Benzyloxy)carbonyl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12946213.png)
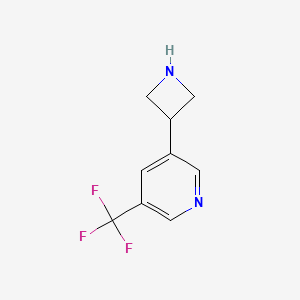
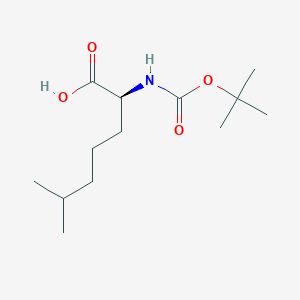
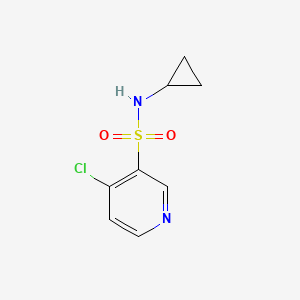
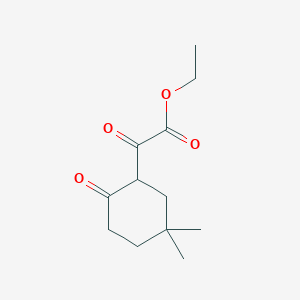
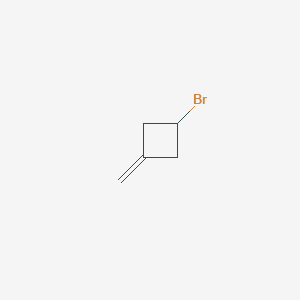
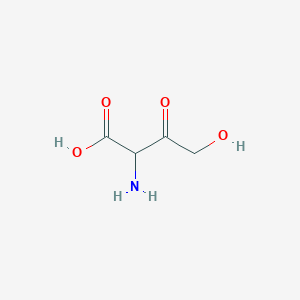

![rel-Ethyl 2-((1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl)acetate hydrochloride](/img/structure/B12946260.png)
